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Compound of Interest

Compound Name: Benzoylpaeoniflorin

Cat. No.: B190653 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Benzoylpaeoniflorin is a monoterpene glycoside isolated from various species of the Paeonia

(peony) genus, notably Paeonia lactiflora and Paeonia delavayi. As a derivative of the more

abundant paeoniflorin, it has garnered significant interest in the scientific community for its

potential therapeutic properties, including anti-inflammatory and neuroprotective effects. This

technical guide provides a comprehensive overview of the spectroscopic data and structural

elucidation of benzoylpaeoniflorin, along with detailed experimental protocols for its isolation

and analysis.

Physicochemical Properties
Property Value Reference

Molecular Formula C₃₀H₃₂O₁₂

Molecular Weight 584.57 g/mol

Appearance White crystalline powder

General Solubility
Soluble in methanol, ethanol,

DMSO.
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The structural determination of benzoylpaeoniflorin is achieved through a combination of

spectroscopic techniques. The data presented in the following tables are essential for the

unambiguous identification and characterization of the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule,

highlighting the presence of chromophores such as the benzoyl group.

λmax (nm) Solvent Reference

228.5 Methanol [1]

202.0 Methanol [1]

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in benzoylpaeoniflorin. The

key absorption bands are indicative of hydroxyl, carbonyl, and aromatic moieties.

Wavenumber (cm⁻¹)
Functional Group
Assignment

Reference

3418 O-H (hydroxyl) stretching [1]

2923, 2859 C-H (aliphatic) stretching [1]

1710 C=O (ester) stretching [1]

1460, 1377 C-H bending [1]

1284, 1221, 1076 C-O stretching [1]

764, 720 Aromatic C-H bending [1]

Mass Spectrometry (MS)
Mass spectrometry is crucial for determining the molecular weight and elemental composition

of benzoylpaeoniflorin. High-resolution mass spectrometry (HRMS) provides the exact mass,
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confirming the molecular formula. The fragmentation pattern in tandem MS (MS/MS)

experiments offers valuable structural information.

Ionization
Mode

Observed m/z Formula Ion Type Reference

Negative FAB-

MS
539 [C₂₅H₃₂O₁₃ - H]⁻ [M-H]⁻ [1]

Note: The formula C₂₅H₃₂O₁₃ reported in the reference appears to be for a related but different

compound, 4-O-methyl-4″-hydroxy-3″-methoxy-paeoniflorin, also isolated in the same study.

The correct molecular formula for benzoylpaeoniflorin is widely accepted as C₃₀H₃₂O₁₂.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the complete structural elucidation of organic

molecules. While a complete, publicly available, and assigned dataset for benzoylpaeoniflorin
is challenging to consolidate from a single source, the following represents a compilation of

expected signals based on its known structure and data from related compounds. The

structural elucidation relies on 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments.

¹H NMR Spectroscopic Data (Predicted)

Proton Assignment
Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

Aromatic (Benzoyl) 7.4 - 8.1 m -

Anomeric (H-1') ~ 4.5 - 5.0 d ~ 7-8

Sugar Protons 3.2 - 4.2 m -

Aglycone Protons 1.0 - 4.5 m -

Methyl (Aglycone) ~ 1.2 - 1.5 s -

¹³C NMR Spectroscopic Data (Predicted)
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Carbon Assignment Chemical Shift (δ, ppm)

Carbonyl (Ester) ~ 165 - 175

Aromatic (Benzoyl) ~ 128 - 135

Anomeric (C-1') ~ 95 - 105

Sugar Carbons ~ 60 - 80

Aglycone Carbons ~ 20 - 90

Methyl (Aglycone) ~ 15 - 25

Structural Elucidation Workflow
The process of determining the structure of a natural product like benzoylpaeoniflorin follows

a logical workflow, integrating various analytical techniques.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.benchchem.com/product/b190653?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b190653?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Isolation and Purification

Spectroscopic Analysis

Structure Determination

Plant Material (Paeonia sp.)

Extraction (e.g., Methanol)

Solvent Partitioning

Column Chromatography (Silica Gel)

Preparative HPLC / HSCCC

Pure Benzoylpaeoniflorin

UV-Vis Spectroscopy

Analyze

IR Spectroscopy

Analyze

Mass Spectrometry (HRMS, MS/MS)

Analyze

NMR Spectroscopy (1D & 2D)

Analyze

Identify Chromophores (UV-Vis) Identify Functional Groups (IR) Determine Molecular Formula (MS)

Assemble Molecular Skeleton (NMR)

Final Structure of Benzoylpaeoniflorin

Click to download full resolution via product page

Workflow for the structural elucidation of benzoylpaeoniflorin.
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Experimental Protocols
Isolation and Purification of Benzoylpaeoniflorin
The following is a generalized protocol for the isolation of benzoylpaeoniflorin from the roots

of Paeonia lactiflora.

Extraction:

Air-dried and powdered roots of Paeonia lactiflora are extracted exhaustively with 80%

methanol at room temperature using ultrasonication.

The methanolic extract is then concentrated under reduced pressure to yield a crude

extract.[2]

Solvent Partitioning:

The crude extract is suspended in water and successively partitioned with solvents of

increasing polarity, such as n-hexane, chloroform, and ethyl acetate.[2]

The benzoylpaeoniflorin is typically enriched in the ethyl acetate fraction.

Column Chromatography:

The ethyl acetate fraction is subjected to column chromatography on a silica gel column.

A gradient elution is performed using a solvent system such as chloroform-methanol, with

an increasing proportion of methanol.

Fractions are collected and monitored by thin-layer chromatography (TLC).

High-Speed Counter-Current Chromatography (HSCCC):

For further purification to achieve high purity, HSCCC is employed.

A common two-phase solvent system is n-hexane-ethyl acetate-methanol-water (e.g., in a

1:5:2:4 v/v/v/v ratio).

The sample is dissolved in the solvent mixture and injected into the HSCCC system.
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Fractions are collected and analyzed by HPLC to identify those containing pure

benzoylpaeoniflorin.

Spectroscopic Analysis
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 or

500 MHz) in a suitable deuterated solvent, such as methanol-d₄ (CD₃OD) or chloroform-d

(CDCl₃). Chemical shifts are reported in ppm relative to tetramethylsilane (TMS) as an

internal standard.

Mass Spectrometry: High-resolution mass spectra are obtained on a mass spectrometer,

often using electrospray ionization (ESI) or fast atom bombardment (FAB).

UV-Vis Spectroscopy: The UV-Vis spectrum is recorded on a spectrophotometer in a

methanol solution.

IR Spectroscopy: The IR spectrum is recorded on an FTIR spectrometer, typically using a

KBr pellet.

Putative Anti-Inflammatory Signaling Pathway
Benzoylpaeoniflorin is known to exhibit anti-inflammatory effects, which are believed to be

mediated through the inhibition of the NF-κB and MAPK signaling pathways. The following

diagram illustrates this proposed mechanism of action.
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Proposed anti-inflammatory signaling pathway of benzoylpaeoniflorin.
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Conclusion
This technical guide provides a consolidated resource for the spectroscopic data and structural

elucidation of benzoylpaeoniflorin. The detailed experimental protocols and workflow

diagrams offer a practical framework for researchers in natural product chemistry and drug

development. Further research to establish a complete and publicly accessible high-resolution

NMR dataset would be a valuable contribution to the field. The elucidation of its biological

mechanisms of action, particularly its role in modulating inflammatory pathways, continues to

be an active area of investigation with significant therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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